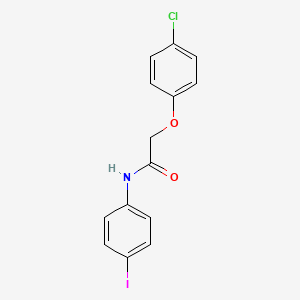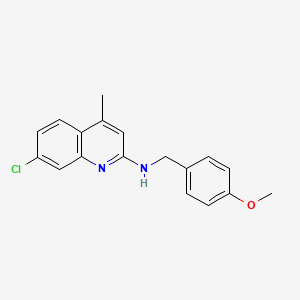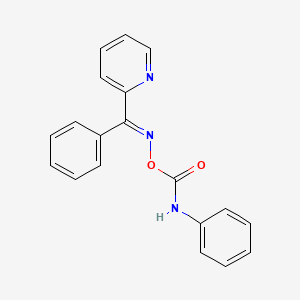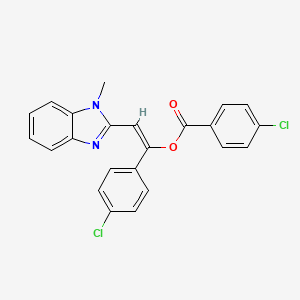
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
説明
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPAA belongs to the class of hydrazide derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of enzymes and modulating the expression of genes involved in various cellular processes. This compound has also been shown to interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale studies. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for use in laboratory experiments. It has been found to exhibit low solubility in water, which can limit its use in certain experimental setups. Additionally, this compound has been found to exhibit low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its biological effects. Additionally, research could focus on the development of more effective formulations of this compound to improve its bioavailability and effectiveness in vivo. Finally, research could explore the potential applications of this compound in various fields, including medicine, agriculture, and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has several advantages for use in laboratory experiments, but also has some limitations. Future research on this compound could focus on improving its synthesis methods, investigating its mechanism of action, and exploring its potential applications in various fields.
科学的研究の応用
2-(3-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-4-1-5-13(7-12)20-10-14(19)18-17-9-11-3-2-6-16-8-11/h1-9H,10H2,(H,18,19)/b17-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRWTLSLFYERGX-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)

![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3869115.png)
![N,N-diethyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3869120.png)

![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)






